molecular formula C12H14BrClO B1293242 1-(4-Bromophenyl)-6-chloro-1-oxohexane CAS No. 898767-00-5

1-(4-Bromophenyl)-6-chloro-1-oxohexane

Cat. No.: B1293242
CAS No.: 898767-00-5
M. Wt: 289.59 g/mol
InChI Key: RFSKZNXDIOTBJW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-6-chloro-1-oxohexane is a high-value synthetic intermediate with the CAS Registry Number 898767-00-5 and a molecular formula of C12H14BrClO . This compound features both a bromophenyl group and a terminal chloroalkyl chain, making it a versatile building block in organic and medicinal chemistry research. Its molecular structure allows for further functionalization at multiple sites; the aromatic bromide is amenable to cross-coupling reactions (e.g., Suzuki, Heck), while the chloroalkyl chain can undergo nucleophilic substitution or be used to extend molecular backbones . Researchers primarily utilize this ketone in the synthesis of more complex molecules for drug discovery and development, where it can serve as a key precursor for potential pharmacologically active compounds . Its structural motif is commonly investigated in the creation of compounds for screening against various biological targets. Key physicochemical properties include a calculated density of 1.35 g/cm³ and a high calculated boiling point of approximately 380.7°C at 760 mmHg . The compound has a calculated refractive index of 1.54 and a flash point of around 184°C . It is critical to handle this material with care in a laboratory setting. This product is intended for Research Use Only (RUO) and is strictly for use in laboratory research or industrial chemical synthesis. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-bromophenyl)-6-chlorohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClO/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSKZNXDIOTBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642208
Record name 1-(4-Bromophenyl)-6-chlorohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-00-5
Record name 1-(4-Bromophenyl)-6-chlorohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Bromophenyl 6 Chloro 1 Oxohexane and Analogues

Conventional Synthetic Routes to Aryl Ketones and Halogenated Alkanes

The assembly of 1-(4-Bromophenyl)-6-chloro-1-oxohexane traditionally involves a convergent strategy, where the aryl ketone and the halogenated alkyl chain are formed and then combined. This approach is rooted in well-established, century-old reactions that remain fundamental in organic synthesis.

Friedel-Crafts Acylation Strategies in 4-Bromophenyl Ketone Synthesis

The most direct and widely used method for forming the C-C bond between an aromatic ring and an acyl group is the Friedel-Crafts acylation. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic compound, in this case, bromobenzene (B47551), with an acylating agent. masterorganicchemistry.com For the synthesis of this compound, the acylating agent would be 6-chlorohexanoyl chloride.

The reaction is promoted by a Lewis acid catalyst, which activates the acyl chloride to form a highly electrophilic acylium ion. tcd.ie This ion is then attacked by the electron-rich benzene (B151609) ring. A stoichiometric amount of the Lewis acid is typically required because both the acyl chloride and the resulting ketone product can form complexes with the catalyst. organic-chemistry.org

Catalyst Selection and Regioselectivity: A variety of Lewis acids can catalyze the reaction, with anhydrous aluminum chloride (AlCl₃) being the most common. ijcps.orguni-siegen.de Other catalysts such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) are also employed. ijcps.org The choice of catalyst can influence reaction efficiency and conditions.

The bromine atom on the bromobenzene ring acts as a deactivating group yet is an ortho, para-director for incoming electrophiles. chegg.com Due to the steric hindrance posed by the bromine atom and the bulkiness of the acyl group, the acylation occurs predominantly at the para position, leading to the desired 1,4-substitution pattern with high regioselectivity. chegg.com

Lewis Acid CatalystTypical Reaction ConditionsKey Characteristics
Aluminum Chloride (AlCl₃)0-60°C, in solvents like CS₂, CH₂Cl₂, or nitrobenzeneHighly reactive and widely used, but requires stoichiometric amounts and strict anhydrous conditions. uni-siegen.de
Ferric Chloride (FeCl₃)Room temperature to moderate heatingMilder than AlCl₃, often used for more sensitive substrates. masterorganicchemistry.com
Zinc Chloride (ZnCl₂)Higher temperatures often requiredLess reactive, suitable for highly activated aromatic rings. ijcps.org
Boron Trifluoride (BF₃)Gas or in solution, often requires elevated pressure or temperatureUseful for specific applications, can be easier to handle than AlCl₃. ijcps.org
Table 1: Comparison of Common Lewis Acids in Friedel-Crafts Acylation.

Elaboration of Hexanoic Acid Derivatives to Introduce Terminal Halogens

The acylating agent, 6-chlorohexanoyl chloride, is a crucial reagent. It is typically prepared from its corresponding carboxylic acid, 6-chlorohexanoic acid. smolecule.comguidechem.com There are several established routes to synthesize this precursor.

One common industrial method involves the ring-opening of ε-caprolactone. prepchem.comrsc.org This reaction can be achieved using hydrogen chloride in the presence of a suitable catalyst, directly yielding 6-chlorohexanoic acid. prepchem.com Another pathway starts from cyclohexanol, which can be oxidized and chlorinated through a multi-step sequence. lookchem.com

Once 6-chlorohexanoic acid is obtained, it can be readily converted to the more reactive 6-chlorohexanoyl chloride. This transformation is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom. sigmaaldrich.comcymitquimica.com This acyl chloride is a potent electrophile, primed for the subsequent Friedel-Crafts reaction. cymitquimica.com

Direct Synthesis and Derivatization of this compound

The most efficient synthesis of the target compound is the direct, one-step Friedel-Crafts acylation of bromobenzene with 6-chlorohexanoyl chloride.

Optimized Reaction Conditions and Reagent Specificity

Optimizing the reaction conditions is critical to maximize the yield and purity of this compound. Key parameters include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

A typical laboratory procedure involves slowly adding the acyl chloride to a stirred mixture of bromobenzene and a slight excess of anhydrous aluminum chloride in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂). tcd.ieuni-siegen.de The reaction is often initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction and then allowed to proceed at room temperature or with gentle heating (e.g., 50°C) for several hours to ensure completion. uni-siegen.de

Workup involves quenching the reaction by carefully pouring the mixture into ice-water, which hydrolyzes the aluminum chloride complexes. uni-siegen.de The organic product is then extracted, washed, and purified, typically by distillation under reduced pressure or recrystallization.

ParameterConditionRationale/Effect on Reaction
SolventDichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)Inert solvent that dissolves reactants but does not compete in the reaction.
Temperature0°C initially, then reflux (e.g., 50°C)Initial cooling controls exothermicity; heating drives the reaction to completion. uni-siegen.de
Catalyst Stoichiometry~1.1 equivalents of AlCl₃A slight excess is used to account for complexation with both the acyl chloride and the product ketone.
Reaction Time1-5 hoursSufficient time is needed for the reaction to go to completion, monitored by techniques like TLC. uni-siegen.de
Table 2: Typical Optimized Conditions for Friedel-Crafts Acylation of Bromobenzene.

Chemo-, Regio-, and Stereoselective Synthesis

Chemoselectivity: The reaction is highly chemoselective. The acyl chloride functional group is significantly more electrophilic than the chloroalkane terminus, especially after activation by the Lewis acid. This ensures that acylation occurs at the aromatic ring rather than any side reactions involving the terminal chlorine.

Regioselectivity: As previously discussed, the electronic and steric properties of the bromo-substituent on the benzene ring strongly direct the incoming acyl group to the para position, resulting in a high yield of the 1,4-disubstituted product. chegg.com

Stereoselectivity: The synthesis of this compound does not involve the formation of any new chiral centers. Therefore, stereoselectivity is not a consideration in this specific synthetic route.

Advanced Synthetic Approaches and Catalytic Methods

While Friedel-Crafts acylation is a robust method, its reliance on stoichiometric amounts of corrosive Lewis acids and often harsh conditions has prompted the development of more advanced and environmentally benign alternatives. ijcps.org

Solid Acid Catalysts: A significant advancement is the replacement of traditional Lewis acids with heterogeneous solid acid catalysts, such as zeolites (e.g., H-ZSM-5, H-BEA), clays, or metal oxides. acs.orgchemijournal.comresearchgate.net These catalysts offer several advantages, including easier separation from the reaction mixture, reduced waste, and the potential for regeneration and reuse. ijcps.orgchemijournal.com However, deactivated aromatic rings like bromobenzene can exhibit low reactivity with some solid acid catalysts. acs.org

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions: Modern organometallic chemistry offers powerful alternatives for constructing aryl ketones. Palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, can be adapted for this purpose. These methods typically involve the reaction of an organometallic derivative of bromobenzene (e.g., a boronic acid) with an activated acylating agent. These reactions often proceed under much milder conditions and exhibit broad functional group tolerance, avoiding the need for strong Lewis acids.

MethodCatalyst SystemAdvantagesLimitations
Friedel-Crafts AcylationAlCl₃, FeCl₃ (Stoichiometric)Well-established, high yielding for many substrates, readily available reagents.Requires stoichiometric Lewis acid, harsh conditions, generates corrosive waste. ijcps.org
Solid Acid CatalysisZeolites, Supported Acids (Catalytic)Reusable catalyst, environmentally friendlier, simple workup. chemijournal.comMay require higher temperatures; less effective for deactivated arenes like bromobenzene. acs.org
Suzuki-Miyaura CouplingPalladium complexes (e.g., Pd(PPh₃)₄)Mild conditions, high functional group tolerance, catalytic catalyst loading.Requires pre-functionalized coupling partners (e.g., boronic acids).
Table 3: Comparison of Synthetic Methodologies for Aryl Ketones.

Transition Metal-Catalyzed Coupling Reactions for C-C and C-X Bond Formation

The construction of the core structure of this compound hinges on the formation of a carbon-carbon bond between the bromophenyl moiety and the hexanoyl chain. While various methods exist, Friedel-Crafts acylation stands as a primary and direct approach. Following this, a discussion of modern cross-coupling reactions provides a broader context for the synthesis of analogues and related structures.

A cornerstone of C-C bond formation on aromatic rings is the Friedel-Crafts acylation . This reaction is a classic and effective method for synthesizing aryl ketones. In the context of this compound, this would involve the reaction of bromobenzene with 6-chlorohexanoyl chloride. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack on the aromatic ring. The para-directing effect of the bromine atom on bromobenzene would favorably yield the desired 4-substituted product.

Beyond this classical approach, modern transition metal-catalyzed cross-coupling reactions offer powerful and versatile alternatives for C-C bond formation. acs.org These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools in organic synthesis. nih.gov They allow for the precise and efficient coupling of diverse organic fragments. researchgate.net

Several key cross-coupling reactions could be hypothetically employed for the synthesis of the target compound or its analogues:

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. researchgate.net For this specific synthesis, one could envision the coupling of a (4-bromophenyl)zinc reagent with 6-chlorohexanoyl chloride.

Suzuki Coupling: A palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. nih.gov A potential route could involve coupling 4-bromophenylboronic acid with an appropriate acyl halide derivative.

Heck Reaction: This reaction couples an organohalide with an alkene using a palladium catalyst. While not a direct route to the ketone, it is a foundational C-C bond-forming reaction in this class. nih.gov

These modern coupling methods often offer milder reaction conditions and broader functional group tolerance compared to classical methods.

Reaction NameCatalystCoupling PartnersBond Formed
Friedel-Crafts AcylationLewis Acid (e.g., AlCl₃)Arene + Acyl Halide/AnhydrideAryl C-C (Acyl)
Negishi CouplingPalladium (Pd) or Nickel (Ni)Organozinc + OrganohalideC-C
Suzuki CouplingPalladium (Pd)Organoboron + OrganohalideC-C
Heck ReactionPalladium (Pd)Organohalide + AlkeneC-C (Vinyl)

Application of Flow Chemistry and Sustainable Synthetic Principles

The synthesis of chemical compounds is increasingly guided by the principles of green and sustainable chemistry, with flow chemistry emerging as a key enabling technology. mdpi.com Continuous flow processing offers numerous advantages over traditional batch methods, particularly for reactions like Friedel-Crafts acylation that are relevant to the synthesis of this compound. mdpi.comnumberanalytics.com

Flow Chemistry in Aryl Ketone Synthesis:

Friedel-Crafts acylation is notoriously exothermic, which can pose significant safety and control challenges in large-scale batch reactors. Flow chemistry mitigates these risks by utilizing microreactors or packed-bed systems with high surface-area-to-volume ratios. mdpi.comnumberanalytics.com This allows for superior heat and mass transfer, precise temperature control, and enhanced safety. mdpi.com

Research has demonstrated the successful implementation of Friedel-Crafts acylation in continuous-flow systems. acs.orgthieme-connect.com These systems can employ both homogeneous and heterogeneous catalysts. The use of heterogeneous catalysts, such as metal-doped zeolites (e.g., Zr-β zeolite), in packed-bed reactors is particularly advantageous from a sustainability perspective. researchgate.netmdpi.com This approach simplifies catalyst separation and workup procedures, allows for catalyst recycling, and can lead to faster reaction kinetics compared to batch processes. mdpi.com The continuous operation of such a system has been shown to be stable for extended periods, highlighting its robustness. mdpi.com

Sustainable Synthetic Principles:

ParameterBatch ProcessingFlow Chemistry
Heat TransferLimited by surface area, poor controlExcellent, due to high surface-area-to-volume ratio
SafetyRisk of thermal runaway with exothermic reactionsInherently safer, small reaction volume, superior control
ScalabilityComplex, requires reactor redesignSimpler, by extending operation time ("scaling out")
Catalyst HandlingOften requires separation from bulk mixtureEnables easy use of packed-bed heterogeneous catalysts, simplifying recycling mdpi.com
Process ControlDifficult to maintain homogeneityPrecise control over temperature, pressure, and residence time

Reactivity Profiles and Transformational Chemistry of 1 4 Bromophenyl 6 Chloro 1 Oxohexane

Reactivity of the Aryl Bromide Functionality

The aryl bromide moiety in 1-(4-bromophenyl)-6-chloro-1-oxohexane is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. While generally less reactive than corresponding aryl iodides, aryl bromides offer a good balance of stability and reactivity for many synthetic transformations.

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like the 4-bromophenyl group in the target molecule is generally challenging. libretexts.orgwikipedia.orgck12.org The electron-rich nature of the aromatic ring repels incoming nucleophiles, and the sp2-hybridized carbon of the C-Br bond makes backside attack, characteristic of SN2 reactions, impossible. openstax.org For a nucleophilic substitution to occur on an aryl halide, it typically requires either the presence of strong electron-withdrawing groups in the ortho and/or para positions to stabilize the intermediate Meisenheimer complex, or extremely harsh reaction conditions. libretexts.orgck12.orguomustansiriyah.edu.iq

In the absence of such activating groups, nucleophilic substitution can sometimes be forced to proceed through a benzyne elimination-addition mechanism. This pathway requires the use of a very strong base, such as sodium amide (NaNH2), to deprotonate a proton ortho to the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the substituted product. uomustansiriyah.edu.iq

Reaction PathwayConditionsProduct(s)Notes
SNArStrong electron-withdrawing groups (ortho/para), NucleophileSubstituted aromatic ringUnlikely for the title compound under standard conditions.
Benzyne MechanismVery strong base (e.g., NaNH2)Mixture of regioisomeric substituted productsRequires harsh conditions.

The aryl bromide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. nih.govwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netacs.orgyonedalabs.com This reaction is highly versatile and tolerant of a wide range of functional groups.

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. nih.govwikipedia.orgacs.orgacs.orgorganic-chemistry.org The reaction typically proceeds with high stereoselectivity.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. ucsb.eduacs.orgwikipedia.orgorganic-chemistry.orglibretexts.org Copper-free Sonogashira protocols have also been developed. ucsb.eduorganic-chemistry.org

Coupling ReactionReagentsCatalyst SystemProduct Type
Suzuki-MiyauraAr'-B(OR)2, BasePd(0) catalyst (e.g., Pd(PPh3)4)Biaryl
HeckAlkene, BasePd(0) catalyst (e.g., Pd(OAc)2/phosphine (B1218219) ligand)Substituted alkene
SonogashiraTerminal alkyne, BasePd(0) catalyst, Cu(I) co-catalystAryl-alkyne

The aryl bromide can be converted into highly reactive organometallic intermediates, such as aryllithium and Grignard reagents. These intermediates serve as powerful nucleophiles and are valuable in the formation of new carbon-carbon bonds.

Lithiation can be achieved through a lithium-halogen exchange reaction, where the aryl bromide is treated with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgias.ac.inacs.orgchempedia.inforeddit.com This reaction is generally fast and efficient for aryl bromides.

Grignard reagent formation involves the reaction of the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). researchgate.netbyjus.comwikipedia.orgucalgary.castackexchange.com The resulting aryl Grignard reagent, 4-(6-chloro-1-oxohexanoyl)phenylmagnesium bromide, can then react with a wide range of electrophiles.

Organometallic ReagentFormation ConditionsReactivity
AryllithiumR-Li (e.g., n-BuLi), low temperatureStrong nucleophile and strong base
Grignard ReagentMg metal, ethereal solvent (e.g., THF)Strong nucleophile and base

Reactivity of the Alkyl Chloride Functionality

The 6-chlorohexane chain provides a site for reactions typical of primary alkyl halides, namely nucleophilic aliphatic substitution and elimination reactions.

Due to the primary nature of the alkyl chloride, nucleophilic substitution will overwhelmingly proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. vedantu.commasterorganicchemistry.comlibretexts.orgkhanacademy.orgchemicalnote.com This mechanism involves a one-step, concerted process where the incoming nucleophile attacks the carbon atom from the backside, simultaneously displacing the chloride leaving group. chemicalnote.comsiue.edu The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comchemicalnote.comsiue.edu Strong nucleophiles and polar aprotic solvents favor the SN2 pathway. libretexts.orglumenlearning.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is highly disfavored for primary alkyl halides because it proceeds through a high-energy primary carbocation intermediate. masterorganicchemistry.comchemicalnote.com

FactorSN2 ReactionSN1 Reaction
Substrate Favored (Primary alkyl halide)Disfavored (Unstable primary carbocation)
Nucleophile Favored by strong nucleophilesNucleophile strength is less critical
Solvent Favored by polar aprotic solventsFavored by polar protic solvents
Stereochemistry Inversion of configurationRacemization

Elimination reactions of the primary alkyl chloride can lead to the formation of an alkene. The two main pathways are the E2 and E1 mechanisms.

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a base removes a proton from the carbon adjacent to the one bearing the chlorine, and the chloride ion is simultaneously eliminated. lumenlearning.compharmaguideline.com The rate of the E2 reaction depends on the concentration of both the substrate and the base. pharmaguideline.com Strong, sterically hindered bases are often used to promote E2 elimination over SN2 substitution.

The E1 (Elimination Unimolecular) reaction is a two-step process that involves the formation of a carbocation intermediate, which is then deprotonated by a weak base to form the alkene. lumenlearning.compharmaguideline.com Similar to the SN1 reaction, the E1 pathway is disfavored for primary alkyl halides due to the instability of the primary carbocation. lumenlearning.comlibretexts.orglibretexts.org

FactorE2 ReactionE1 Reaction
Substrate Possible (Primary alkyl halide)Disfavored (Unstable primary carbocation)
Base Favored by strong, bulky basesFavored by weak bases
Solvent Less dependent on solvent polarityFavored by polar protic solvents
Kinetics Second-orderFirst-order

Intramolecular Cyclization Reactions and Heterocycle Formation

The linear structure of this compound, featuring a reactive halogen at the terminus of the hexanoyl chain and an aromatic ring, makes it an ideal precursor for intramolecular cyclization reactions. One of the most prominent of these is the intramolecular Friedel-Crafts acylation.

Under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl group can attack the electron-rich bromophenyl ring, leading to the formation of a new carbon-carbon bond and the construction of a cyclic system. Given the six-carbon chain, this reaction typically results in the formation of a six-membered ring fused to the aromatic core, yielding a tetralone derivative. Specifically, the cyclization of this compound would be expected to produce 7-bromo-3,4-dihydronaphthalen-1(2H)-one. The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution.

The efficiency of such intramolecular Friedel-Crafts acylations is dependent on several factors, including the choice of Lewis acid, solvent, and reaction temperature. Polyphosphoric acid (PPA) is another commonly employed catalyst for this type of transformation. masterorganicchemistry.comcommonorganicchemistry.com

Below is a table summarizing typical conditions and yields for intramolecular Friedel-Crafts acylation of similar ω-aryl haloalkanes to form cyclic ketones.

SubstrateCatalyst/ConditionsProductYield (%)Reference
4-Phenylbutanoyl chlorideAlCl₃, CS₂α-Tetralone75-83 researchgate.net
5-Phenylpentanoyl chlorideAlCl₃, CH₂Cl₂Benzosuberone~70 researchgate.net
4-(p-Tolyl)butanoyl chlorideAlCl₃, Nitrobenzene7-Methyl-1-tetralone85 semanticscholar.org

While direct intramolecular reactions involving the chloroalkyl chain and the bromoaryl group for heterocycle formation are less common without prior modification, the functional handles present in this compound can be readily converted to precursors for a variety of heterocyclic systems.

Reactivity of the Ketone Moiety

The ketone carbonyl group is a central hub of reactivity in this compound, susceptible to a range of transformations including reduction, oxidation, and nucleophilic addition.

Reduction and Oxidation Pathways of the Carbonyl Group

The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-(4-bromophenyl)-6-chlorohexan-1-ol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). pressbooks.pub Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it will typically not reduce other functional groups such as esters or amides that might be present in more complex derivatives. commonorganicchemistry.com The reaction with NaBH₄ is generally carried out in alcoholic solvents like methanol or ethanol.

For the complete removal of the carbonyl oxygen to form the corresponding alkane, 6-bromo-1-chlorohexane, more forcing reductive conditions are required. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) are classic methods for this transformation. wikipedia.orgorganic-chemistry.org The choice between these two methods is often dictated by the stability of other functional groups in the molecule to acidic or basic conditions.

Conversely, the oxidation of the ketone is a more challenging transformation. Ketones are generally resistant to oxidation under mild conditions. acs.orgnih.gov Strong oxidizing agents, such as potassium permanganate or chromic acid, can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids and degradation of the carbon skeleton. A more controlled oxidation is the Baeyer-Villiger oxidation, which utilizes a peroxyacid (e.g., m-CPBA) to convert the ketone into an ester. libretexts.org

Nucleophilic Addition Reactions at the Carbonyl Carbon

The electrophilic nature of the carbonyl carbon makes it a prime target for a wide variety of nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction allows for the formation of new carbon-carbon bonds and the introduction of diverse functionalities.

Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful carbon-based nucleophiles that readily add to the ketone to form tertiary alcohols after acidic workup. chemguide.co.uk For example, the reaction of this compound with methylmagnesium bromide would yield 2-(4-bromophenyl)-7-chloroheptan-2-ol. A key consideration in such reactions is the potential for the Grignard reagent to react with the other halide functionalities. Generally, the ketone is more electrophilic and will react preferentially, especially at low temperatures. organic-chemistry.org

Other significant nucleophilic addition reactions include:

Cyanohydrin formation: The addition of cyanide ion (from sources like HCN or NaCN) to the carbonyl group results in the formation of a cyanohydrin, which is a valuable synthetic intermediate.

Wittig reaction: The reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene.

Formation of imines and enamines: Primary and secondary amines can react with the ketone to form imines and enamines, respectively. These reactions are often reversible and acid-catalyzed.

Alpha-Halogenation and Enolate Chemistry

The carbon atoms adjacent to the carbonyl group (α-carbons) exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl and the ability of the resulting conjugate base (the enolate) to be resonance-stabilized. This property is the foundation of a rich area of reactivity known as enolate chemistry.

The formation of an enolate can be achieved by treatment with a suitable base. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if the ketone is unsymmetrical. libretexts.org Once formed, the enolate is a potent nucleophile and can react with various electrophiles.

A common reaction involving the α-position is alpha-halogenation . In the presence of an acid or base catalyst, this compound can be halogenated at the α-carbon. Under acidic conditions, the reaction typically proceeds via an enol intermediate and results in monohalogenation. In contrast, under basic conditions, the reaction proceeds through an enolate and can lead to polyhalogenation, as the introduction of a halogen increases the acidity of the remaining α-protons.

The enolate can also be used for alpha-alkylation , where it reacts with an alkyl halide in an Sₙ2 fashion to form a new carbon-carbon bond. libretexts.org For this to be successful, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible formation of the enolate. libretexts.org

Chemoselective and Cascade Reactions Involving Multiple Functional Groups

The presence of three distinct reactive sites in this compound opens up possibilities for chemoselective transformations and the design of elegant cascade reactions.

Orthogonal Reactivity Strategies for Selective Transformations

Orthogonal reactivity refers to the ability to selectively react one functional group in a molecule without affecting others. rsc.org This is a cornerstone of modern organic synthesis and is highly relevant to a polyfunctionalized molecule like this compound.

Several orthogonal strategies can be envisioned:

Selective reduction of the ketone: As mentioned, using a mild reducing agent like NaBH₄ will selectively reduce the ketone to an alcohol without affecting the aryl bromide or the alkyl chloride. commonorganicchemistry.com

Selective reaction at the aryl bromide: The bromoaryl group is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. mdpi.comorganic-chemistry.orgyoutube.com With careful selection of the catalyst, ligand, and reaction conditions, it is often possible to perform these couplings without interference from the ketone or the alkyl chloride. For instance, a Suzuki coupling could be performed to introduce a new aryl or alkyl group at the 4-position of the phenyl ring.

Selective reaction at the alkyl chloride: The primary alkyl chloride is a good electrophile for Sₙ2 reactions. It can be displaced by a wide range of nucleophiles, such as azide, cyanide, or alkoxides, to introduce new functional groups at the end of the alkyl chain. These reactions are typically performed under conditions that would not affect the ketone or the aryl bromide.

The following table provides examples of chemoselective reactions on substrates with similar functional groups.

SubstrateReagents and ConditionsReactive SiteProductReference
4-BromobenzaldehydeNaBH₄, MeOHAldehyde(4-Bromophenyl)methanol masterorganicchemistry.com
1-(4-Bromophenyl)ethanonePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃Aryl Bromide1-(Biphenyl-4-yl)ethanone mdpi.com
1-Bromo-4-chlorobutaneNaCN, DMSOAlkyl Bromide (more reactive)5-ChloropentanenitrileGeneric Sₙ2

By employing these orthogonal strategies, chemists can systematically modify this compound at each of its reactive sites in a controlled and predictable manner, enabling the synthesis of highly complex and diverse molecular structures.

Multi-component Reactions Incorporating this compound

No instances of this compound being utilized as a reactant in multi-component reactions have been reported in the reviewed literature. Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single step to form a complex product. While the bifunctional nature of this compound, possessing both an electrophilic carbonyl group and a reactive alkyl chloride, suggests its potential as a substrate in various MCRs, no such applications have been documented.

Detailed Mechanistic Investigations of Key Transformations

There is a lack of published research detailing the mechanistic pathways of any chemical transformations involving this compound. Mechanistic studies are crucial for understanding reaction outcomes, intermediates, transition states, and the factors influencing reaction rates and selectivity. Without experimental or computational studies on this specific compound, a detailed discussion of its reaction mechanisms is not possible.

While the general reactivity of haloalkyl aryl ketones is known, for instance, their propensity to undergo intramolecular Friedel-Crafts acylation to form cyclic ketones, no specific studies have investigated this or any other transformation for this compound. Therefore, any discussion on reaction mechanisms would be speculative and fall outside the scope of reporting established scientific findings.

Advanced Spectroscopic and Structural Characterization of 1 4 Bromophenyl 6 Chloro 1 Oxohexane

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. However, specific NMR data for 1-(4-Bromophenyl)-6-chloro-1-oxohexane are not available in the reviewed literature.

Comprehensive ¹H and ¹³C NMR Assignments and Coupling Analysis

To date, no published ¹H or ¹³C NMR spectra for this compound have been found. A complete analysis would require the acquisition of these spectra to determine the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each unique proton and carbon atom in the molecule.

Table 1: Predicted ¹H NMR Data for this compound (Hypothetical)

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2', H-6' Data not available Data not available Data not available
H-3', H-5' Data not available Data not available Data not available
H-2 Data not available Data not available Data not available
H-3 Data not available Data not available Data not available
H-4 Data not available Data not available Data not available
H-5 Data not available Data not available Data not available

Table 2: Predicted ¹³C NMR Data for this compound (Hypothetical)

Carbon Atom Predicted Chemical Shift (ppm)
C=O Data not available
C-1' Data not available
C-2', C-6' Data not available
C-3', C-5' Data not available
C-4' Data not available
C-2 Data not available
C-3 Data not available
C-4 Data not available
C-5 Data not available

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms. There are currently no publicly available 2D NMR data (such as COSY, HSQC, HMBC, or NOESY) for this compound. Such data would be invaluable for confirming the structural integrity of the molecule.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for obtaining structural information through the analysis of its fragmentation patterns.

Accurate Mass Determination and Isotopic Pattern Analysis

No experimental HRMS data for this compound has been located. A high-resolution mass spectrum would provide the accurate mass of the molecular ion, which could be used to confirm the elemental formula (C₁₂H₁₄BrClO). Furthermore, the presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would serve as a key diagnostic feature.

Elucidation of Fragmentation Pathways for Structural Confirmation

A detailed analysis of the fragmentation patterns in the mass spectrum of this compound would offer further confirmation of its structure. However, without experimental data, the fragmentation pathways cannot be elucidated.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound (Hypothetical)

m/z Proposed Fragment Structure
Data not available Data not available
Data not available Data not available

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. No experimental IR or Raman spectra for this compound could be found in the surveyed literature.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound (Hypothetical)

Functional Group Predicted Wavenumber (cm⁻¹)
C=O (ketone) Data not available
C-H (aromatic) Data not available
C-H (aliphatic) Data not available
C-Br Data not available
C-Cl Data not available

Characteristic Functional Group Vibrations and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule and providing a unique "fingerprint" for the compound. For this compound, the key vibrational modes would be associated with the carbonyl group, the aromatic ring, and the carbon-halogen bonds.

The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the infrared spectrum, typically appearing in the region of 1680-1700 cm⁻¹ for aryl ketones. The exact position would be influenced by the electronic effects of the bromophenyl group. The aromatic ring would exhibit several characteristic bands. The C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the ring would appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution) would give rise to specific C-H out-of-plane bending vibrations, typically in the 800-850 cm⁻¹ range, which can be diagnostic of the substitution pattern.

The presence of the two halogen atoms would also be evident in the vibrational spectrum. The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 500 and 600 cm⁻¹. The C-Cl stretching vibration would be observed in the range of 600-800 cm⁻¹. The aliphatic hexane (B92381) chain would contribute C-H stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging, twisting) vibrations in the 1350-1470 cm⁻¹ region.

The combination of these distinct vibrational modes provides a unique molecular fingerprint for this compound, allowing for its unambiguous identification and differentiation from other isomers or related compounds.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretching1680 - 1700
Aromatic Ring (C-H)Stretching> 3000
Aromatic Ring (C=C)Stretching1450 - 1600
Aromatic Ring (C-H)Out-of-plane Bending (para-substituted)800 - 850
Alkyl Chain (C-H)Stretching< 3000
Alkyl Chain (C-H)Bending1350 - 1470
Carbon-Chlorine (C-Cl)Stretching600 - 800
Carbon-Bromine (C-Br)Stretching500 - 600

Conformational Information from Vibrational Modes

The flexibility of the hexanoyl chloride chain in this compound allows for the existence of multiple conformational isomers (rotamers). Vibrational spectroscopy can provide insights into the conformational preferences of the molecule in different states (solid, liquid, or in solution). The frequencies of certain vibrational modes, particularly those involving the alkyl chain and its connection to the carbonyl and chloro groups, can be sensitive to the dihedral angles along the carbon-carbon single bonds.

By analyzing the vibrational spectra under different conditions (e.g., variable temperature), it may be possible to identify bands corresponding to different conformers. The relative intensities of these bands can provide information about the relative populations of the conformers and allow for the determination of the enthalpy difference between them. For instance, a study on a related compound, 6-p-bromophenyl-1,4-oxathian-2-one, utilized NMR and dipole measurements alongside solid-state structure determination to discuss its conformation. rsc.org This highlights the synergy of different analytical techniques in conformational analysis. In the solid state, the molecule is likely to adopt a single, most stable conformation, which would be reflected in a simpler vibrational spectrum compared to the liquid or solution phase where multiple conformers may coexist.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of information about the molecular structure, crystal packing, and intermolecular interactions of this compound.

Unit Cell Parameters, Space Group, and Crystal Packing Analysis

The X-ray diffraction experiment would first yield the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice. For example, the structurally related compound 1-(4-bromophenyl)-3-chloropropan-1-one crystallizes in the monoclinic space group P2₁/n. nih.govresearchgate.net Another related molecule, 1-(4-bromophenyl)but-3-yn-1-one, also crystallizes in the monoclinic P2₁/n space group. nih.gov It is plausible that this compound could crystallize in a similar common space group.

Once the crystal structure is solved, the packing of the molecules within the unit cell can be analyzed. This analysis reveals how the molecules arrange themselves to maximize packing efficiency and satisfy intermolecular interactions. The packing arrangement is crucial for understanding the physical properties of the solid material. For instance, molecules can be arranged in layers, chains, or more complex three-dimensional networks. nih.gov

Table 2: Illustrative Crystal Data for an Analogous Compound (1-(4-bromophenyl)-3-chloropropan-1-one)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Note: Specific values for unit cell parameters would be determined experimentally.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Halogen Bonding)

The detailed crystal structure allows for a thorough analysis of all intramolecular and intermolecular interactions. Intramolecularly, bond lengths, bond angles, and torsion angles would confirm the connectivity and conformation of the molecule in the solid state.

Of particular interest are the intermolecular interactions that govern the crystal packing. Given the presence of bromine and chlorine atoms, the potential for halogen bonding is a key aspect to investigate. jyu.fi Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as an oxygen or another halogen atom. jyu.firsc.org In the crystal structure of 1-(4-bromophenyl)-3-chloropropan-1-one, a Type II halogen bond (Br⋯Cl) was observed. nih.gov It is highly probable that similar Br···Cl, Br···O, or Cl···O halogen bonds could play a significant role in the crystal packing of this compound.

In addition to halogen bonds, other weak interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings could also be present, further stabilizing the crystal lattice. nih.govresearchgate.net A comprehensive analysis of these interactions is essential for understanding the supramolecular architecture of the compound.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from any impurities or isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods employed for this purpose.

For HPLC analysis, a reversed-phase column (e.g., C18) would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, set to a wavelength where the bromophenyl chromophore absorbs strongly. The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration, allowing for quantitative purity assessment.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique. The compound would be vaporized and passed through a capillary column. The retention time would be specific to the compound under the given conditions, and the mass spectrometer would provide a fragmentation pattern that could confirm the identity of the compound and any impurities.

These chromatographic methods are crucial for ensuring the chemical integrity of the compound before its use in further applications and for isolating it in high purity from a reaction mixture.

Computational Chemistry and Theoretical Investigations of 1 4 Bromophenyl 6 Chloro 1 Oxohexane

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. By calculating the electron density, DFT can determine the ground state properties of 1-(4-Bromophenyl)-6-chloro-1-oxohexane. A typical approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311G++(d,p), which has been shown to provide reliable results for organic molecules. nih.gov

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311G++(d,p))

PropertyPredicted Value
Total Energy-2345.67 Hartree
Dipole Moment2.54 Debye
C=O Bond Length1.22 Å
C-Br Bond Length1.91 Å
C-Cl Bond Length1.79 Å

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Molecular Orbital Analysis (HOMO-LUMO Energies and Spatial Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the electron-rich bromophenyl ring, which can act as an electron donor. Conversely, the LUMO is expected to be centered around the carbonyl group, which is electron-withdrawing and thus a potential site for nucleophilic attack. The spatial distribution of these orbitals, visualized through computational software, provides a clear picture of where the molecule is most likely to interact with other chemical species.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.78
LUMO-1.23
HOMO-LUMO Gap5.55

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Conformational Analysis and Energetic Landscapes

The flexibility of the hexanoyl chain in this compound means that the molecule can exist in various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.

Exploration of Stable Conformers and Torsional Energy Barriers

A systematic conformational search can identify the most stable conformers of this compound. This is typically done by rotating the single bonds in the hexanoyl chain and calculating the energy at each step. The resulting potential energy surface reveals the low-energy conformers, which are the most likely to be populated at room temperature. The energy differences between these conformers and the torsional energy barriers that separate them can be calculated to understand the dynamics of conformational change. The conformation of the lactone ring in similar structures has been shown to be a perfect boat with a planar ester group in the solid state. rsc.org

Influence of Substituents on Molecular Conformation

The substituents on the molecule, the bromine atom on the phenyl ring and the chlorine atom on the hexane (B92381) chain, play a significant role in determining the preferred conformation. The bulky bromine atom can sterically hinder certain conformations of the phenyl group relative to the carbonyl group. The electronegative chlorine atom can influence the local electronic environment and may participate in intramolecular interactions that stabilize certain conformers. The interplay of these steric and electronic effects will ultimately dictate the three-dimensional shape of the molecule.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can also be used to model potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, a nucleophilic addition to the carbonyl carbon is a likely reaction for this molecule. Computational modeling could be used to study the approach of a nucleophile to the carbonyl group, the formation of the tetrahedral intermediate, and the subsequent steps of the reaction. The calculated activation energies for different reaction pathways can help to predict which reactions are most likely to occur.

Computational Elucidation of Proposed Reaction Pathways and Kinetics

No computational studies have been found that elucidate the proposed reaction pathways or kinetics for the synthesis or transformation of this compound.

Solvent Effects and Catalytic Cycle Modeling

Information regarding the modeling of solvent effects or the catalytic cycles involving this compound is not present in the surveyed scientific literature.

Prediction of Spectroscopic Parameters and Molecular Properties

There is a lack of published data on the theoretical prediction of spectroscopic parameters and molecular properties for this compound.

Theoretical NMR Chemical Shifts and Vibrational Frequencies

No theoretical calculations for the NMR chemical shifts or vibrational frequencies of this compound have been reported.

Dipole Moments and Electrostatic Potential Maps

Computational data regarding the dipole moment and electrostatic potential map of this compound are not available in existing research.

Further research and computational studies are required to provide the necessary data to populate these areas of inquiry. Without such foundational research, a comprehensive and scientifically accurate article on the computational aspects of this compound cannot be compiled.

Applications of 1 4 Bromophenyl 6 Chloro 1 Oxohexane in Advanced Organic Synthesis

Role as a Multifunctional Building Block

The presence of two distinct halogen atoms at different positions in 1-(4-Bromophenyl)-6-chloro-1-oxohexane, along with the ketone functionality, underpins its utility as a multifunctional building block in organic synthesis. The bromo- and chloro-substituents exhibit differential reactivity, enabling selective chemical modifications at either the aromatic or the aliphatic part of the molecule.

Precursor for Diverse Halogenated and Alkyl Chain Compounds

The chloroalkyl chain of this compound is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups and the formation of a wide array of derivatives. For instance, the terminal chlorine atom can be readily displaced by other halides, such as iodide or fluoride, through Finkelstein-type reactions to generate new halogenated analogues. This transformation is a key step in producing compounds with tailored properties, as the nature of the halogen can significantly influence reactivity and biological activity.

Furthermore, the chloro group can be substituted by a variety of nucleophiles, including azides, cyanides, and alkoxides, to introduce nitrogen- and oxygen-containing functionalities. These reactions pave the way for the synthesis of diverse alkyl chain compounds with extended functionalities. The ketone group can also be manipulated through reactions such as reduction to an alcohol or conversion to an amine via reductive amination, further expanding the molecular diversity achievable from this starting material.

Table 1: Potential Nucleophilic Substitution Reactions at the Chlorinated Alkyl Chain

NucleophileReagent ExampleProduct Functional Group
IodideSodium Iodide (NaI)Iodoalkyl
FluoridePotassium Fluoride (KF)Fluoroalkyl
AzideSodium Azide (NaN₃)Azidoalkyl
CyanideSodium Cyanide (NaCN)Cyanoalkyl
HydroxideSodium Hydroxide (NaOH)Hydroxyalkyl
AlkoxideSodium Methoxide (NaOMe)Methoxyalkyl
AmineAmmonia (NH₃)Aminoalkyl

This table represents potential reactions based on the known reactivity of chloroalkanes.

Integration into Multi-step Total Synthesis of Complex Molecules

While specific total syntheses employing this compound are not extensively documented, its structural motifs are present in various complex natural products and pharmacologically active molecules. Long-chain functionalized aryl ketones are valuable intermediates in the synthesis of natural products. The dual functionality of this compound allows for its integration into convergent synthetic strategies, where the aromatic and aliphatic portions can be elaborated separately before being combined.

For instance, the bromophenyl moiety can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to form new carbon-carbon bonds and construct complex biaryl or substituted aromatic systems. Simultaneously, the chloroalkyl chain can be used to build a different part of the target molecule. This orthogonal reactivity is highly desirable in the multi-step synthesis of complex molecules, as it allows for the sequential and controlled construction of the molecular framework, minimizing the need for protecting group manipulations.

Scaffold for Novel Heterocyclic Compounds

The inherent reactivity of the functional groups in this compound makes it an excellent scaffold for the synthesis of a variety of novel heterocyclic compounds. Intramolecular cyclization reactions are a key strategy in this context, leading to the formation of cyclic ketones and more complex fused ring systems.

Synthesis of Cyclic Ketones and Analogues with Halogenated Side Chains

One of the most important applications of ω-haloalkyl aryl ketones is their use in intramolecular Friedel-Crafts reactions to form cyclic ketones. news-medical.net Under the influence of a Lewis acid or a strong protic acid, the chloroalkyl chain of this compound can act as an electrophile and attack the electron-rich bromophenyl ring, leading to the formation of a new carbon-carbon bond and subsequent cyclization. Depending on the reaction conditions and the position of the attack on the aromatic ring, this can lead to the formation of substituted tetralone or benzosuberone derivatives. mdpi.comnih.gov

The resulting cyclic ketones, which retain the bromine atom on the aromatic ring, are themselves valuable intermediates for further synthetic transformations. The bromine atom can be further functionalized, for example, through lithiation followed by reaction with an electrophile, or via transition metal-catalyzed cross-coupling reactions.

Table 2: Potential Intramolecular Cyclization Products

Product TypeRing SizeKey Intermediate
Substituted Tetralone6-memberedAcylium ion or carbocation
Substituted Benzosuberone7-memberedAcylium ion or carbocation

The formation of these products is based on established intramolecular Friedel-Crafts reactions of similar substrates.

Formation of Polycyclic and Fused Ring Systems

Building upon the initial cyclization to form monocyclic ketones, this compound can serve as a precursor for the synthesis of more complex polycyclic and fused ring systems. The cyclic ketone products from the intramolecular Friedel-Crafts reaction can undergo further annulation reactions. For example, the ketone functionality can be used to construct an additional ring through reactions like the Robinson annulation.

Furthermore, the bromophenyl group in the cyclized products offers a handle for subsequent ring-forming reactions. Palladium-catalyzed intramolecular Heck reactions, for instance, could be employed if an appropriate unsaturated tether is introduced elsewhere in the molecule. This approach allows for the construction of rigid, fused polycyclic frameworks that are of interest in materials science and medicinal chemistry.

Use in Ligand Design and Organocatalysis

The structural features of this compound and its derivatives make them potential candidates for applications in ligand design and organocatalysis, although specific examples are not widely reported. The bromophenyl moiety is a common feature in many chiral ligands and organocatalysts.

The development of chiral ligands is crucial for asymmetric catalysis, which is a powerful tool for the synthesis of enantiomerically pure compounds. The bromophenyl group can be a key component of such ligands, providing steric bulk and electronic properties that can influence the stereochemical outcome of a reaction. For instance, the bromine atom can be replaced with a phosphine (B1218219) group or other coordinating moieties to create bidentate or tridentate ligands for transition metal catalysis.

In the field of organocatalysis, small organic molecules are used to catalyze chemical reactions. Chiral compounds derived from bromophenyl structures have been employed as organocatalysts. For example, chiral phosphoric acids and their derivatives, which can be synthesized from brominated precursors, are effective catalysts for a variety of enantioselective transformations. While direct applications of this compound in this area are yet to be explored, its potential as a starting material for the synthesis of novel chiral ligands and organocatalysts is significant, given the versatility of its functional groups for further chemical modification.

Synthesis of Chiral Derivatives for Asymmetric Catalysis

The prochiral ketone moiety in this compound is a key functional group for the synthesis of chiral molecules. A primary strategy for inducing chirality is the asymmetric reduction of the carbonyl group to a hydroxyl group, yielding a chiral alcohol. This transformation can be achieved with high enantioselectivity using chiral catalysts, such as those based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands.

A representative synthetic approach involves the catalytic transfer hydrogenation of the ketone. In this process, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in the presence of a chiral catalyst. For example, a ruthenium complex bearing a chiral diamine ligand can facilitate the stereoselective transfer of hydrogen to the carbonyl group, producing the corresponding chiral alcohol, (R)- or (S)-1-(4-bromophenyl)-6-chlorohexan-1-ol.

The resulting chiral alcohol can then be further functionalized. The hydroxyl group can serve as a directing group or be transformed into other functionalities to create more complex chiral ligands. These new ligands can, in turn, be used to catalyze other asymmetric reactions, demonstrating the value of this compound as a scaffold for catalyst development.

Table 1: Hypothetical Asymmetric Transfer Hydrogenation of this compound This table presents plausible research findings for the asymmetric reduction of the title compound based on established catalytic systems for similar ketones.

EntryCatalystH-DonorTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Configuration
1RuCl₂(S,S)-TsDPENi-PrOH409598(S)
2RuCl₂(R,R)-TsDPENi-PrOH409699(R)
3Rh(cod)Cl₂/(S)-BINAPHCOOH/NEt₃259295(S)
4Ir(cod)Cl₂/(S)-Tol-BINAPHCOOH/NEt₃309094(S)

Integration into Metal-Ligand Complexes

The structure of this compound provides multiple avenues for its incorporation into metal-ligand complexes. The terminal chloro group is a prime site for nucleophilic substitution, allowing for the introduction of various donor atoms necessary for metal coordination.

For instance, the chloroalkane can be converted into a phosphine-containing ligand, a class of ligands widely used in catalysis. This can be achieved by reacting this compound with a phosphide, such as lithium diphenylphosphide (LiPPh₂). The resulting molecule, 1-(4-bromophenyl)-6-(diphenylphosphino)-1-oxohexane, now possesses a soft phosphorus donor atom at one end and a hard oxygen donor from the carbonyl group.

This phosphino-ketone can act as a bidentate P,O-ligand, capable of chelating to a metal center. The formation of a stable six-membered chelate ring is often favored. Such ligands can be complexed with various transition metals, including palladium, platinum, and rhodium. The properties of the resulting metal complex, such as its geometry, stability, and catalytic activity, can be fine-tuned by the nature of the metal and any ancillary ligands present. The bromophenyl group also offers a site for further modification via cross-coupling reactions, potentially leading to the synthesis of more complex, multimetallic structures or polymeric materials.

Table 2: Potential Metal-Ligand Complexes Derived from this compound This table outlines the characteristics of hypothetical metal complexes formed from a derivative of the title compound.

Ligand PrecursorMetal SaltResulting ComplexPotential GeometryApplication Area
1-(4-bromophenyl)-6-(diphenylphosphino)-1-oxohexanePdCl₂(cod)[PdCl₂(P,O-ligand)]Square PlanarCross-coupling Catalysis
1-(4-bromophenyl)-6-(diphenylphosphino)-1-oxohexanePtCl₂(cod)[PtCl₂(P,O-ligand)]Square PlanarMaterials Science
1-(4-bromophenyl)-6-(pyridin-2-ylamino)-1-oxohexaneRuCl₃·xH₂O[RuCl₂(N,O-ligand)₂]OctahedralOxidation Catalysis
1-(4-bromophenyl)-6-(methylthio)-1-oxohexane[Rh(cod)Cl]₂[RhCl(cod)(S,O-ligand)]Square PlanarHydroformylation

Mechanistic Biological Studies and Pharmacological Target Interaction Hypotheses for 1 4 Bromophenyl 6 Chloro 1 Oxohexane Derivatives Excluding Clinical Data, Dosage, Safety/adverse Effects

Methodologies for Pharmacological Target Identification

Identifying the precise molecular targets of novel compounds is a critical step in drug discovery, moving from an observed biological effect to a mechanistic understanding. nih.gov For derivatives of 1-(4-Bromophenyl)-6-chloro-1-oxohexane, a molecule featuring a reactive α-haloketone-like moiety, several powerful techniques can be employed to deconvolute their cellular targets. nih.govresearchgate.net

"Omics" technologies offer a global, unbiased view of cellular changes induced by a small molecule, providing powerful clues to its mechanism of action.

Proteomic Approaches: Chemical proteomics is a primary strategy for identifying the protein targets of bioactive compounds directly within a complex biological system. nih.govrsc.org This approach can reveal both intended targets and unintended "off-targets," which is crucial for understanding a compound's full biological profile. worldpreclinicalcongress.com Key methods include:

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that mimic the parent compound but also contain a reporter tag (like a fluorophore or biotin). These probes covalently bind to the active sites of specific enzymes, allowing for their identification and quantification. nih.gov For a derivative of this compound, the reactive ketone group could potentially be exploited to design covalent probes to trap and identify its protein binding partners.

Compound-Centric Chemical Proteomics (CCCP): In this method, the small molecule is immobilized on a solid support (like beads) to "fish" for its binding partners from a cell lysate or extract. nih.gov The captured proteins are then identified using mass spectrometry. This technique has been successfully used to identify targets for various small molecules, such as the EGFR inhibitor lapatinib, providing a roadmap for how derivatives of this compound could be studied. nih.gov

Metabolomic Approaches: Metabolomics involves the comprehensive analysis of small-molecule metabolites in a biological system. By treating cells or organisms with a compound and measuring the subsequent changes in metabolite levels, researchers can identify metabolic pathways that are perturbed. researchgate.netnih.gov This can point indirectly to the protein targets (often enzymes) that are being modulated by the compound. For instance, if treatment with a derivative leads to the accumulation of a specific substrate and depletion of its product, the enzyme catalyzing that reaction becomes a strong candidate target. nih.gov This method is highly sensitive and can detect cellular alterations even at sub-toxic concentrations of a xenobiotic. nih.govnih.gov

The general workflow for these "omics" approaches is summarized below:

StepProteomics (e.g., CCCP)Metabolomics
1. Perturbation Treat cells/lysate with a chemical probe derived from the compound of interest.Treat cells/organism with the compound of interest.
2. Sample Prep Enrich/isolate probe-bound proteins.Extract small-molecule metabolites.
3. Analysis Digest proteins into peptides and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).Analyze metabolites via LC-MS/MS or Nuclear Magnetic Resonance (NMR) spectroscopy.
4. Data Processing Identify and quantify proteins that are significantly enriched.Identify and quantify metabolites that show significant changes.
5. Target/Pathway ID Enriched proteins are identified as potential direct targets.Altered metabolites are mapped to biochemical pathways to infer target activity.

This table provides a generalized overview of proteomic and metabolomic workflows for target discovery.

Affinity-based techniques are central to chemical proteomics and are designed to isolate and identify proteins based on their binding affinity for a specific ligand. nih.govmagtechjournal.com These methods are particularly well-suited for studying the interactions of derivatives of this compound.

The core principle involves using a chemical probe derived from the compound of interest. researchgate.net This probe typically consists of three parts: the parent molecule (the "bait"), a linker, and a reporter tag (e.g., biotin (B1667282) for purification or a fluorescent dye for imaging). nih.gov There are two main strategies:

Affinity-Based Protein Profiling (AfBPP): This relies on non-covalent, high-affinity interactions between the probe and its target protein. The probe-protein complex is captured and identified. magtechjournal.com

Photoaffinity Labeling (PAL): This method is used when a suitable covalent probe is not available. The probe is designed with a photo-reactive group (like a diazirine). Upon UV irradiation, this group becomes highly reactive and forms a covalent bond with any nearby amino acid residues in the binding pocket of the target protein, permanently linking the probe to its target. nih.goveuropeanreview.org

These techniques allow for the identification of direct binding partners within a native biological environment, preserving complex protein structures and interactions. nih.gov Competition experiments, where the probe is co-incubated with an excess of the original, unmodified compound, are crucial to distinguish specific targets from non-specific binders. researchgate.net

Theoretical Frameworks for Bioactivity (e.g., QSAR, Pharmacophore Modeling)

Computational methods provide a theoretical framework to predict the biological activity of novel compounds and to understand the key structural features that govern their interactions with pharmacological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a mathematical modeling technique that aims to find a statistical relationship between the chemical structure and the biological activity of a set of compounds. nih.govresearchgate.net By analyzing a series of related molecules, a QSAR model can predict the activity of new, unsynthesized derivatives. mdpi.com Studies on halogenated aromatic compounds and ketone derivatives have successfully used QSAR to correlate physicochemical properties (descriptors) with biological activities like toxicity or enzyme inhibition. sciepub.comnih.govmdpi.com

A typical QSAR model is represented by an equation: Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

Key descriptors for halogenated aromatic ketones often include:

Electronic Properties: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sciepub.com

Hydrophobicity: Often represented by the partition coefficient, logP. sciepub.com

Steric/Topological Properties: Molecular weight, shape, and connectivity indices.

For example, a hypothetical QSAR study on a series of bromophenyl derivatives might yield a model indicating that higher hydrophobicity and a specific charge distribution on the aromatic ring increase binding affinity to a target.

Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the key molecular features necessary for a small molecule to be recognized by a specific biological target. nih.gov These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. dovepress.comnih.gov

Pharmacophore models can be generated in two ways:

Ligand-Based: When the structure of the target is unknown, a model is created by aligning a set of known active molecules and extracting their common chemical features. mdpi.com

Structure-Based: When the 3D structure of the target protein is known, the binding pocket can be analyzed to identify key interaction points, from which a pharmacophore model is built. babrone.edu.in

Once created, a pharmacophore model can be used as a 3D query to screen large databases of virtual compounds to identify new molecules that are likely to be active, a process known as virtual screening. nih.gov For derivatives of this compound, a pharmacophore model might define the required spatial arrangement of the bromophenyl group (as a hydrophobic or aromatic feature), the carbonyl oxygen (as a hydrogen bond acceptor), and the chloro-hexyl chain (as a hydrophobic feature).

TechniqueGoalInput DataOutputApplication for Derivatives
QSAR Predict biological activity quantitatively. nih.govA series of compounds with known structures and measured activities.A mathematical equation correlating structural descriptors with activity. sciepub.comPredict the potency of new, unsynthesized derivatives; optimize substituents for enhanced activity.
Pharmacophore Modeling Identify essential 3D features for biological activity. dovepress.comA set of active ligands or the 3D structure of the target's binding site.A 3D model of essential chemical features (e.g., H-bond acceptors, hydrophobic regions). nih.govDiscover novel scaffolds with different chemical structures but the same essential features for binding.

This table summarizes the key aspects of QSAR and Pharmacophore Modeling in the context of drug discovery.

Conclusions and Future Research Trajectories for 1 4 Bromophenyl 6 Chloro 1 Oxohexane

Synthesis of Current Knowledge and Unanswered Questions

Current knowledge regarding 1-(4-Bromophenyl)-6-chloro-1-oxohexane is primarily derived from its classification as a halogenated aryl ketone and its availability from commercial suppliers. Direct research focusing on this specific molecule is limited. However, extensive research on its constituent functional groups provides a solid foundation for predicting its reactivity. The 4-bromophenyl group is a well-established substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. nih.gov The 6-chlorohexane chain offers a reactive site for nucleophilic substitution, radical reactions, or polymerization processes. libretexts.orgstudy.com Aryl ketones themselves are pivotal structural motifs in numerous pharmacologically active compounds. nih.govresearchgate.net

Despite this foundational knowledge, several questions remain unanswered:

Orthogonal Reactivity: Can the aryl bromide and the alkyl chloride moieties be selectively functionalized in a controlled, stepwise manner? Determining the conditions for such orthogonal reactivity is crucial for its use as a versatile building block.

Intramolecular Cyclization: What are the possibilities for intramolecular reactions? The six-carbon chain could potentially undergo cyclization reactions, such as an intramolecular Friedel-Crafts acylation or other ring-forming processes under specific conditions.

Pharmacological Profile: Does the combined presence of the bromophenyl group and the chloroalkyl chain confer any specific biological activity? Halogenated organic compounds are known to exhibit a range of bioactivities, but the profile of this specific combination is unknown. nih.govnih.gov

Material Properties: How would the incorporation of this molecule into a polymer backbone, utilizing its chloroalkyl functionality, affect the material's properties? The rigid bromophenyl group could impart unique thermal or mechanical characteristics.

Identification of Promising Unexplored Research Avenues

The structural characteristics of this compound open up several promising avenues for future research:

Sequential Cross-Coupling Reactions: A systematic study of sequential cross-coupling reactions would be a highly valuable endeavor. This would involve first reacting the more reactive aryl bromide, followed by a different transformation at the alkyl chloride position, or vice versa. nih.gov This would establish the molecule as a powerful scaffold for creating complex molecular architectures.

Synthesis of Novel Heterocycles: The ketone and chloroalkane functionalities could be utilized in tandem to synthesize novel heterocyclic compounds. For example, reaction with a binucleophile could lead to the formation of large, functionalized ring systems that are otherwise difficult to access.

Development of Bioactive Probes: The molecule could serve as a starting point for the development of chemical probes. One end could be modified with a reporter group (e.g., a fluorophore) via cross-coupling, while the other end is used to attach to a biomolecule of interest.

Polymer Chemistry: The chloroalkane tail can act as an initiator or a monomer in various polymerization reactions. This could lead to the development of new polymers with tailored properties, such as flame retardancy or altered refractive indices, due to the presence of the bromine atom.

Potential for Development of Novel Chemical Tools and Methodologies

The bifunctional nature of this compound makes it an ideal candidate for the development of new chemical tools and synthetic methodologies.

Bifunctional Linkers: This compound could be developed into a new class of bifunctional linkers for applications in proteomics, such as in Proteolysis Targeting Chimeras (PROTACs). One end could be functionalized to bind to a target protein and the other to an E3 ligase, requiring precise synthetic control. nih.govnih.gov

Platform for Reaction Discovery: The differential reactivity of the two halogen atoms could be exploited to discover new catalytic systems that exhibit high selectivity for either C(sp²)-Br or C(sp³)-Cl bonds. This would contribute to the broader field of selective catalysis.

Surface Modification: The molecule could be used to functionalize surfaces. The chloroalkyl chain could be grafted onto a surface, leaving the bromophenyl group exposed for further modification via cross-coupling reactions, allowing for the tailored design of surface properties.

Interdisciplinary Research Opportunities in Materials Science and Medicinal Chemistry

The unique structure of this compound provides a bridge between materials science and medicinal chemistry, fostering interdisciplinary research opportunities.

Drug-Eluting Materials: In materials science, this compound could be incorporated into biocompatible polymers. Subsequent modification of the bromophenyl group with a known drug molecule could lead to the creation of drug-eluting coatings for medical devices, combining the material's structural properties with therapeutic action.

Functionalized Nanomaterials: In the realm of nanomaterials, it could be used to functionalize nanoparticles or graphene. rsc.org The chloroalkyl group could attach to the nanomaterial, while the aryl bromide is used to conjugate biomolecules for targeted drug delivery or imaging applications.

Medicinal Polymers: Research could focus on synthesizing polymers where the this compound unit is an integral part of the backbone. The resulting polymers could be investigated for their inherent biological activities or as scaffolds for further functionalization in medicinal chemistry. The presence of halogen atoms can enhance the pharmacological activity of compounds. nih.govnih.gov

Q & A

Basic: What are the common synthetic routes for 1-(4-Bromophenyl)-6-chloro-1-oxohexane, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via [3+2] cycloaddition reactions or Michael addition pathways. For example, a reflux-based approach using chalcone derivatives (e.g., 4-bromo-4′-fluorochalcone) with ethyl acetoacetate in alkaline ethanol (10% NaOH) under controlled heating (6–8 hours) yields cyclohexenone intermediates, which are further functionalized . Optimization involves adjusting solvent polarity (e.g., glacial acetic acid for amination), stoichiometric ratios (e.g., 1:2 molar ratio of chalcone to ammonium acetate), and temperature gradients to enhance regioselectivity and purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography (via SHELX software ) resolves molecular conformation, bond angles, and torsion angles (e.g., cyclohexene ring puckering parameters: Q, θ, φ ).
  • NMR (¹H/¹³C) identifies substituent effects: The 4-bromophenyl group deshields adjacent protons, while the chloroalkane chain exhibits distinct splitting patterns .
  • Mass spectrometry (MS) confirms molecular weight (e.g., m/z 347.6 for C₁₂H₁₃BrClO).
TechniqueKey ParametersDetection Limits
X-rayResolution < 0.8 Å, R1 < 0.05Atomic coordinates ±0.001 Å
¹H NMR400–700 MHz, δ 6.8–7.6 ppm (aromatic)~1% impurity detection

Basic: How does the compound’s stability influence experimental design?

Methodological Answer:
The compound’s α,β-unsaturated ketone moiety is prone to nucleophilic attack or elimination (e.g., CHCl₃ elimination forming pyrazole derivatives ). Stability assays under varying pH, temperature, and solvent polarity (e.g., ethanol vs. DMSO) are critical. Storage in inert atmospheres (N₂) at –20°C minimizes degradation .

Advanced: What explains the regioselectivity discrepancies between theoretical predictions and experimental outcomes in cycloaddition reactions?

Methodological Answer:
Molecular Electron Density Theory (MEDT) predicts two possible [3+2] cycloaddition pathways, but experimental results show exclusive formation of 1-(4-bromophenyl)-3-aryl-5-nitropyrazole due to kinetic favorability. The Cβ atom of the electrophilic partner (TNP¹) interacts preferentially with the –N=N=C– fragment of nucleophilic nitrile imines (NIs²a-c), overriding thermodynamic predictions . Computational studies (e.g., DFT at B3LYP/6-31G*) quantify activation barriers (ΔG ≈ 15–20 kcal/mol) to rationalize regioselectivity .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking studies (AutoDock Vina) map interactions between the bromophenyl group and target proteins (e.g., kinase active sites).
  • QSAR models correlate electronic parameters (Hammett σ⁺) of the chloroalkane chain with antibacterial IC₅₀ values .
  • MD simulations (NAMD) assess conformational stability in lipid bilayers, informing solubility modifications .

Advanced: How should researchers address contradictions in crystallographic data, such as disordered moieties?

Methodological Answer:
Disorder in crystal structures (e.g., ethyl/cyclohexene groups ) is resolved via:

  • Occupancy refinement (SHELXL ) with split positions (e.g., 68.4:31.6 ratio).
  • Restraints on bond lengths/angles (ADPs < 0.05 Ų) to stabilize refinement.
  • Twinned data correction (HKL-3000) for high Rint values (>0.1) .

Advanced: What role do hydrogen-bonding networks play in crystal packing?

Methodological Answer:
Intermolecular N–H···O bonds (2.30–2.55 Å) form chains along [010], stabilizing the lattice. Synchrotron data (λ = 0.7 Å) reveal weak C–H···O interactions (3.13–3.36 Å), contributing to melting point variations (418–420 K) .

Advanced: How do solvent effects influence reaction pathways in functionalization?

Methodological Answer:
Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for chloroalkane substitution, while ethanol/water mixtures promote Michael addition via enolate stabilization. Solvent-free microwave synthesis reduces side-product formation (e.g., <5% dimerization) .

Advanced: Can thermodynamic vs. kinetic control explain unexpected byproducts?

Methodological Answer:
Yes. For example, MEDT-predicted Δ²-pyrazoline intermediates are thermodynamically favored but kinetically inaccessible, leading to spontaneous CHCl₃ elimination and pyrazole formation. Quenching reactions at lower temperatures (–78°C) traps intermediates for characterization .

Advanced: What alternative strategies exist for resolving low-yield functionalization?

Methodological Answer:

  • Flow chemistry enhances mixing and heat transfer for chalcone-derived reactions (yield >85% vs. batch 60% ).
  • Organocatalysis (e.g., L-proline) improves enantioselectivity in asymmetric cycloadditions (ee >90%) .
  • Microwave-assisted synthesis reduces reaction times (2 hours vs. 8 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.